Echinacin is predominantly extracted from the roots and aerial parts of Echinacea purpurea, a perennial flowering plant native to North America. The plant has been widely used in traditional medicine for its purported ability to prevent or treat colds and other infections. The classification of Echinacin falls under phenolic compounds, specifically as a caffeic acid glycoside, which highlights its structural and functional characteristics within the broader category of phytochemicals.
Echinacin can be synthesized through various methods, including both natural extraction from plant material and synthetic approaches. The extraction process typically involves:
In synthetic approaches, diacetylenic isobutylamides have been synthesized from Echinacea angustifolia using direct synthetic routes involving common intermediates . These methods highlight the versatility in obtaining Echinacin either through natural sources or chemical synthesis.
Echinacin's molecular structure consists of a caffeic acid backbone with a glycosidic linkage. The chemical formula is with a molecular weight of approximately 342.31 g/mol.
The structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the arrangement of atoms within the molecule.
Echinacin undergoes various chemical reactions that are crucial for its activity:
These reactions underscore Echinacin's role as a therapeutic agent in herbal medicine.
The mechanism by which Echinacin exerts its effects involves multiple pathways:
These mechanisms illustrate how Echinacin functions at a biochemical level to exert its beneficial effects.
Echinacin exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulations for therapeutic use.
Echinacin has a wide range of scientific applications:
The genus Echinacea belongs to the Asteraceae family and comprises ten recognized species of herbaceous flowering plants commonly termed coneflowers. These species are indigenous to eastern and central North America, where they thrive in diverse habitats ranging from moist prairies to open woodlands [1]. The genus name derives from the Greek echinos (hedgehog or sea urchin), referencing the spiny central disk characteristic of their composite flower heads [1]. Among the species, Echinacea purpurea, Echinacea angustifolia, and Echinacea pallida possess significant phytochemical and commercial importance, necessitating clear morphological differentiation:
Echinacea purpurea exhibits robust growth (up to 140 cm tall) with coarsely serrated, broad-lanceolate leaves featuring three prominent veins. Its stems are mostly unbranched and hairy. The most distinctive feature is its fibrous root system, contrasting with the taproots typical of other species [10]. The inflorescences display reflexed (downward-pointing) purple ray florets surrounding a conical, spiny disk [1] [10].
Echinacea angustifolia is generally shorter (up to 60 cm) with narrow, entire-margined leaves (typically 1-2 cm wide) exhibiting a single prominent vein and a rough texture due to dense pubescence. Its stems are less hairy compared to E. purpurea. The species develops a deep, spindle-shaped taproot. Its flower heads feature shorter, less reflexed pale purple to pink ray florets [1] [10].
Echinacea pallida reaches heights of 70-100 cm and is characterized by very narrow, linear leaves (often less than 1 cm wide) with entire margins and three veins. The foliage is notably hairy. It produces a taproot similar to E. angustifolia. A key diagnostic trait is its highly reflexed, drooping ray florets, which are typically pale purple or whitish. Furthermore, its pollen is white, unlike the yellow pollen of most other species [1] [10].
Table 1: Comparative Morphology of Primary Medicinal Echinacea Species
Characteristic | Echinacea purpurea | Echinacea angustifolia | Echinacea pallida |
---|---|---|---|
Height | Up to 140 cm | Up to 60 cm | 70–100 cm |
Leaves | Broad-lanceolate, serrated, 3-veined, hairy | Narrow (1–2 cm wide), entire, 1-veined, very hairy | Linear (<1 cm wide), entire, 3-veined, hairy |
Stems | Unbranched, hairy | Unbranched, less hairy | Unbranched, hairy |
Root System | Fibrous | Taproot (spindle-shaped) | Taproot |
Ray Florets | Purple, reflexed | Pale purple/pink, slightly reflexed | Pale purple/whitish, strongly drooping |
Pollen Color | Yellow | Yellow | White |
Conservation concerns exist for some species due to habitat loss and overharvesting. Echinacea tennesseensis was previously listed as endangered but has recovered, while Echinacea laevigata remains threatened [1] [5]. Accurate taxonomic identification is crucial due to significant interspecific variation in bioactive compound profiles.
The ethnobotanical utilization of Echinacea species by Indigenous peoples of North America forms the foundation of its modern medicinal application. Archaeological evidence indicates use dating back to the 18th century, primarily for infections, pain management, and wound healing [1] [3]. Different species held specific regional and therapeutic preferences:
Echinacea angustifolia was the predominant species used by Plains tribes (e.g., Cheyenne, Sioux, Comanche). It was primarily employed as a versatile remedy for infections, particularly those affecting the respiratory tract (sore throats, coughs, colds), and as a topical application for wounds, burns, snakebites, and venomous insect stings. Internal administration often involved chewing the root or preparing decoctions [3] [7]. Its deep taproot made it a readily harvestable and stored resource.
Echinacea purpurea, native to more eastern regions, was utilized by tribes like the Choctaw. While also used for respiratory ailments and wounds, historical records suggest a broader application for general "blood purification" and conditions perceived as systemic toxins [1] [9]. All plant parts (roots, leaves, flowers) found use, distinguishing it from the primarily root-focused use of E. angustifolia.
Echinacea pallida had more limited but significant traditional use, often overlapping with E. angustifolia in some regions for wound treatment and infections. Its ethnobotanical documentation is less extensive compared to the other two species [7] [9].
The introduction of Echinacea into eclectic medicine in the late 19th and early 20th centuries marked its transition into broader Western herbal practice. Eclectic physicians heavily favored Echinacea angustifolia preparations for conditions ranging from septicemia and boils to respiratory infections and snakebites, cementing its initial prominence in the herbal pharmacopeia [3] [7]. This historical preference based on indigenous knowledge directly influences the selection of species for modern phytopharmaceutical research and product development, although Echinacea purpurea now dominates commercial cultivation due to its adaptability and robust growth [5]. The traditional focus on treating infections and wounds aligns with contemporary research on immunomodulatory and anti-inflammatory properties [3] [6].
The pharmacological activity of Echinacea species, particularly Echinacea purpurea, Echinacea angustifolia, and Echinacea pallida, is attributed to complex mixtures of secondary metabolites. Three main classes dominate: caffeic acid derivatives (CADs), alkamides (alkylamides), and polysaccharides/glycoproteins. Understanding their biosynthetic origins is essential for quality control and metabolic engineering.
Caffeic Acid Derivatives (CADs): These phenolic compounds originate from the phenylpropanoid pathway, branching from primary metabolism via the shikimate pathway. The core steps involve:
Alkamides (Isobutylamides): These lipophilic compounds are biosynthesized via the fatty acid pathway:
Regulation by Elicitors: The biosynthesis of these valuable secondary metabolites is highly inducible. Methyl jasmonate (MeJA), a key plant signaling molecule, acts as a potent elicitor. Transcriptome studies in Echinacea purpurea seedlings treated with MeJA (100 μM) revealed global reprogramming of gene expression:
Table 2: Key Enzymes in Echinacea Secondary Metabolite Biosynthesis
Metabolite Class | Key Biosynthetic Step | Enzyme(s) Involved | Primary Species Localization |
---|---|---|---|
CADs (e.g., Chicoric Acid, Echinacoside) | Phenylalanine deamination | Phenylalanine ammonia-lyase (PAL) | All tissues, high in leaves/roots |
p-Coumaric acid formation | Cinnamate 4-hydroxylase (C4H) | Microsomes | |
Activation of hydroxycinnamic acids | 4-Coumarate:CoA ligase (4CL) | Cytosol | |
Esterification (e.g., with tartaric acid) | Hydroxycinnamoyltransferase (HCT) / BAHD acyltransferases | Cytosol | |
Glycosylation (Echinacoside) | UDP-glucosyltransferases (UGTs) | Cytosol | |
Alkamides | Fatty acid desaturation/modification | Fatty Acid Desaturases (FADs), Lipoxygenases (LOXs), Cytochrome P450s (CYPs) | Plastids/ER |
Valine decarboxylation | Likely Pyruvate decarboxylase-like / Aminotransferase & Decarboxylase | Cytosol | |
Amide bond formation | Acyl-activating enzyme & Condensing enzyme (e.g., AAE, ASCL) | Cytosol/Peroxisomes |
The intricate spatial and temporal regulation of these pathways, influenced by species, organ type, developmental stage, and environmental cues (like elicitation), results in the characteristic and variable phytochemical profiles defining the medicinal value of each Echinacea species [5] [6].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3